3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2FN2 It is a derivative of pyridine, substituted with fluorine atoms and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoropyridine and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters and ensure consistent product quality.
Automated Purification Systems: These systems are employed to streamline the purification process and reduce production time.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The pyrrolidine ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Addition Reactions: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation or reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-formyl pyridine: This compound is similar in structure but contains a formyl group instead of a pyrrolidine ring.
®-3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride: This compound has a single fluorine atom and a similar pyrrolidine ring.
(S)-3,5-Difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride: This is a stereoisomer of the compound with different spatial arrangement of atoms.
Uniqueness
3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine dihydrochloride is unique due to the presence of two fluorine atoms and a pyrrolidine ring, which confer specific chemical properties and reactivity. Its unique structure makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C9H12Cl2F2N2 |
---|---|
Molecular Weight |
257.10 g/mol |
IUPAC Name |
3,5-difluoro-4-pyrrolidin-2-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C9H10F2N2.2ClH/c10-6-4-12-5-7(11)9(6)8-2-1-3-13-8;;/h4-5,8,13H,1-3H2;2*1H |
InChI Key |
TVQPWVDCRSIWCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=NC=C2F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.